molecular formula C13H14N4O2 B11794774 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid

1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B11794774
M. Wt: 258.28 g/mol
InChI Key: AMODVLFPHFTAMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that features both pyrimidine and imidazole rings

Preparation Methods

The synthesis of 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: Starting with a suitable precursor, such as 2-cyclopropyl-6-ethylpyrimidine, the pyrimidine ring is constructed through cyclization reactions.

    Introduction of the imidazole ring: The imidazole ring is then introduced via a condensation reaction with an appropriate imidazole precursor.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific temperature and pressure conditions to drive the reactions to completion.

Scientific Research Applications

1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It is explored for use in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to therapeutic or biological effects.

Comparison with Similar Compounds

1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid can be compared with similar compounds such as:

    1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidine-4-carboxylic acid: This compound shares the pyrimidine ring but differs in the presence of a piperidine ring instead of an imidazole ring.

    2-Cyclopropyl-pyrimidin(4)yl-thionophosphonic acid esters: These compounds have a similar pyrimidine ring but include thionophosphonic acid esters, making them distinct in terms of chemical properties and applications.

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

1-(2-cyclopropyl-6-ethylpyrimidin-4-yl)imidazole-4-carboxylic acid

InChI

InChI=1S/C13H14N4O2/c1-2-9-5-11(16-12(15-9)8-3-4-8)17-6-10(13(18)19)14-7-17/h5-8H,2-4H2,1H3,(H,18,19)

InChI Key

AMODVLFPHFTAMF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)C2CC2)N3C=C(N=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.